molecular formula C20H42N2 B1417904 (1R,2R)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine CAS No. 644958-86-1

(1R,2R)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine

Cat. No. B1417904
M. Wt: 310.6 g/mol
InChI Key: VGCWVKVNKNXOGZ-QZTJIDSGSA-N
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Description

“(1R,2R)-(-)-1,2-Diaminocyclohexane” is a compound that has a linear formula of C6H10(NH2)2. It has a molecular weight of 114.19 . Another similar compound is “trans-N,N -Dimethylcyclohexane-1,2-diamine” with a linear formula of C8H18N2 and a molecular weight of 142.24 .


Molecular Structure Analysis

The compound “1,2-dimethylcyclohexane” has two chirality centers. The cis-diastereomer has a plane of symmetry bisecting the ring bond between the two methyl groups and therefore is a meso compound. It is not chiral and does not rotate plane-polarized light. The trans-diastereomer exists as a pair of enantiomers .


Chemical Reactions Analysis

“trans-N,N -Dimethylcyclohexane-1,2-diamine” is a ligand used to promote N -alkenylation and N -alkylation reactions of amides .


Physical And Chemical Properties Analysis

“trans-N,N -Dimethylcyclohexane-1,2-diamine” has a refractive index n20/D of 1.472 (lit.), a boiling point of 78-80 °C/18 mmHg (lit.), and a density of 0.902 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Synthesis and Structural Analysis : The compound N, N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine, a related α-diimine Schiff base synthesized from cyclohexane-1,2-diamine, shows the presence of (1R,2R)trans enantiopure form in its crystalline structure. This synthesis and characterization provide insights into the molecular structure and potential applications in materials science (Kodjo Charles Guillaume et al., 2017).

  • Chiral Metal Complexes : (1R,2R)-N1,N2-bis(pyridinylmethyl)cyclohexane-1,2-diamine derivatives have been used to form chiral mononuclear and one-dimensional cadmium(II) complexes. These complexes display luminescent properties and may have potential applications in optical materials (Lin Cheng et al., 2013).

  • Host-Guest Chemistry : The study of chiral tweezer-diamine complexes, which include (1R,2R)-cyclohexane diamine derivatives, reveals significant findings in host-guest chemistry. These complexes show enhanced circular dichroism, indicating potential applications in chiroptical materials and sensors (Sanfaori Brahma et al., 2014).

  • Therapeutic Applications : Glycosylated tetrahydrosalens derived from (1R,2R)-cyclohexane-1,2-diamine have been evaluated for potential use in Alzheimer's disease therapeutics. These compounds demonstrate significant affinity for metal ions and antioxidant properties, suggesting their use in chelation therapy for AD (T. Storr et al., 2009).

  • Organocatalysis and Ligand Synthesis : N,N'-Dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine have been synthesized and used as organocatalysts and chiral ligands in various chemical reactions, demonstrating the compound's versatility in synthetic chemistry (Alexey A Tsygankov et al., 2016).

  • Material Science Applications : Studies on the synthesis of novel polyamides based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane, which shares structural similarities with (1R,2R)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine, reveal their potential use in high-performance polymers with excellent thermal properties and good mechanical properties (Chin-Ping Yang et al., 1999).

Safety And Hazards

“trans-N,N -Dimethylcyclohexane-1,2-diamine” has hazard statements of H302 - H314, indicating it is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

(1R,2R)-1-N,2-N-bis(3,3-dimethylbutyl)-1-N,2-N-dimethylcyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42N2/c1-19(2,3)13-15-21(7)17-11-9-10-12-18(17)22(8)16-14-20(4,5)6/h17-18H,9-16H2,1-8H3/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCWVKVNKNXOGZ-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCN(C)C1CCCCC1N(C)CCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CCN(C)[C@@H]1CCCC[C@H]1N(C)CCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659819
Record name (1R,2R)-N~1~,N~2~-Bis(3,3-dimethylbutyl)-N~1~,N~2~-dimethylcyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine

CAS RN

644958-86-1
Record name (1R,2R)-N~1~,N~2~-Bis(3,3-dimethylbutyl)-N~1~,N~2~-dimethylcyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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